Cas no 1805592-93-1 (4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid)
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid
- 2-[4-bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid
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- Inchi: 1S/C10H6BrF2NO2/c11-8-3-7(10(12)13)5(2-9(15)16)1-6(8)4-14/h1,3,10H,2H2,(H,15,16)
- InChI Key: MBXWNIZGFPSJLG-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CC(CC(=O)O)=C(C(F)F)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 315
- XLogP3: 2.4
- Topological Polar Surface Area: 61.1
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013006177-250mg |
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid |
1805592-93-1 | 97% | 250mg |
489.60 USD | 2021-07-04 | |
| Alichem | A013006177-500mg |
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid |
1805592-93-1 | 97% | 500mg |
863.90 USD | 2021-07-04 | |
| Alichem | A013006177-1g |
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid |
1805592-93-1 | 97% | 1g |
1,460.20 USD | 2021-07-04 |
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid
Introduction to 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid (CAS No. 1805592-93-1)
4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid (CAS No. 1805592-93-1) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in the pharmaceutical and chemical industries. This compound is characterized by its bromine, cyano, and difluoromethyl functional groups, which contribute to its distinct properties and reactivity.
The molecular formula of 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid is C10H6BrF2NO2, and it has a molecular weight of approximately 276.06 g/mol. The presence of the bromine atom in the para position, the cyano group in the meta position, and the difluoromethyl group in the ortho position of the phenyl ring imparts specific electronic and steric effects that influence its chemical behavior.
In terms of physical properties, 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid is a white to off-white solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solubility characteristics make it suitable for various chemical reactions and formulations.
The synthesis of 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid typically involves a multi-step process. One common approach starts with the bromination of a suitable phenylacetic acid derivative, followed by the introduction of the cyano and difluoromethyl groups through selective reactions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production, reducing both cost and environmental impact.
In the pharmaceutical industry, 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid has shown promise as an intermediate in the synthesis of novel drugs. Its unique functional groups can be leveraged to design compounds with improved pharmacological properties, such as enhanced potency, selectivity, and bioavailability. For instance, studies have explored its use in the development of inhibitors for specific enzymes involved in various diseases, including cancer and neurodegenerative disorders.
A notable area of research involves the application of 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid in the field of medicinal chemistry. Researchers have investigated its potential as a scaffold for designing small molecules that can modulate protein-protein interactions (PPIs), which are critical targets for therapeutic intervention. The ability to fine-tune the chemical structure through functional group modifications allows for the optimization of binding affinity and selectivity.
In addition to its pharmaceutical applications, 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid has found use in other areas of chemistry. For example, it can serve as a building block for the synthesis of advanced materials with unique optical and electronic properties. The presence of fluorine atoms can enhance the material's performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
The safety profile of 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid is an important consideration for both industrial and laboratory settings. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure worker safety. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.
In conclusion, 4-Bromo-5-cyano-2-(difluoromethyl)phenylacetic acid (CAS No. 1805592-93-1) is a versatile compound with significant potential across multiple fields. Its unique chemical structure provides a foundation for developing novel drugs, advanced materials, and other innovative applications. Ongoing research continues to uncover new possibilities for this compound, making it an exciting area of study for chemists and researchers alike.
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